molecular formula C13H17N3O2S2 B2499615 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1797213-97-8

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No. B2499615
CAS RN: 1797213-97-8
M. Wt: 311.42
InChI Key: SOTYNOMNPREHNN-UHFFFAOYSA-N
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Description

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a sulfonyl group and a piperidine moiety.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the treatment of substituted chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent and a base, as described in the first paper . The reaction conditions, such as the choice of solvent, acid acceptor, and reaction temperature, are crucial for optimizing the yield of the desired product, as indicated in the second paper . These methods could potentially be adapted for the synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using techniques such as 1H NMR, 13C NMR, IR, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substitutions on the piperidine ring, which are essential for understanding the compound's chemical behavior and biological activity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including N-sulfonation and substitutions on the aromatic ring. The nature of the substituents on the benzhydryl and sulfonamide rings influences the chemical reactivity and the resulting biological activity of the compounds . The papers provided do not detail specific reactions for the compound , but the general reactivity patterns of similar structures can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring and the presence of other functional groups. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The papers do not provide specific data on the physical and chemical properties of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine, but similar compounds have been evaluated for their antimicrobial activities, indicating their potential use in therapeutic applications .

Relevant Case Studies

The papers discuss the antimicrobial activity of piperidine derivatives against various pathogens, including bacterial and fungal strains . These studies provide insights into the structure-activity relationships, revealing that specific substitutions can significantly enhance antimicrobial potency. Although the compound is not directly studied, these case studies suggest that it may also possess antimicrobial properties, warranting further investigation. Additionally, the third paper discusses the biological activity of piperidine derivatives on human beta(3)-adrenergic receptors, demonstrating the potential for diverse therapeutic applications .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Anticancer Activities : Compounds based on the sulfonamido moiety, including those related to "1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine," have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies focus on creating novel heterocyclic compounds and assessing their potential as therapeutic agents against various diseases (El‐Emary, Al-muaikel, & Moustafa, 2002); (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).

  • Facile Synthesis of Heterocyclic Derivatives : Research has explored the facile synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, demonstrating the versatility of the core structure in creating compounds with potential antimicrobial properties (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

  • Evaluation as Anticancer Agents : Specific derivates of the compound have been synthesized and evaluated for their anticancer activity, showcasing the potential of these compounds in therapeutic applications against cancer (Turov, 2020); (Rehman et al., 2018).

  • Cannabinoid Receptor Antagonists : Studies on the structure-activity relationships of pyrazole derivatives, including analogs of "1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine," have contributed to the development of potent and selective cannabinoid receptor antagonists. This research has implications for the development of therapeutics aimed at modulating cannabinoid receptor activity (Lan et al., 1999).

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15-10-12(9-14-15)20(17,18)16-6-4-11(5-7-16)13-3-2-8-19-13/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTYNOMNPREHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

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